2-(1-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol
Overview
Description
2-(1-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol is a useful research compound. Its molecular formula is C16H20F3N5O and its molecular weight is 355.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.16199476 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Agents
The synthesis and investigation of piperazine and pyrrolidine derivatives have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds, particularly those incorporating a hydroxyl group, a propane chain, and a fluor element, have shown potential in inhibiting parasite growth at low concentrations. The most active compound in this series was found to be substantially more effective against the malaria parasite than on tumorigenic and non-tumorigenic cells, highlighting its potential as a selective antimalarial agent (Mendoza et al., 2011).
Cationic Cyclisations
Research into sulfonamides has unveiled their utility as terminators in cationic cyclisations, facilitating the efficient formation of polycyclic systems. This approach is particularly useful for generating pyrrolidines and homopiperidines, offering a versatile method for synthesizing complex molecular architectures (Haskins & Knight, 2002).
Antifungal Agents
The development of novel indole-linked triazole derivatives has been targeted for their antifungal properties. These compounds, including those derived from piperazine, have shown efficacy in synthetic schemes aiming to combat fungal infections, illustrating the potential of incorporating triazole units for developing new antifungal medications (Na, 2010).
Properties
IUPAC Name |
2-[1-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]triazol-4-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c1-15(2,25)13-10-24(22-21-13)11-5-8-23(9-6-11)14-12(16(17,18)19)4-3-7-20-14/h3-4,7,10-11,25H,5-6,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJASEWVWUMCOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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